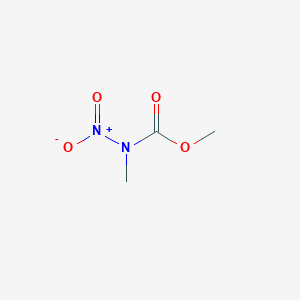
Methyl methyl(nitro)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl methyl(nitro)carbamate is an organic compound that belongs to the carbamate family Carbamates are esters of carbamic acid and are widely used in various industrial applications, including as pesticides, pharmaceuticals, and polymers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl methyl(nitro)carbamate can be synthesized through several methods. One common method involves the reaction of methanol with urea, producing methyl carbamate as an intermediate. The reaction is as follows:
CO(NH2)2+CH3OH→CH3OC(O)NH2+NH3
Another method involves the reaction of ammonia with methyl chloroformate or dimethyl carbonate. The reaction conditions typically require a catalyst and controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the above-mentioned methods. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction conditions to minimize by-products and maximize yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl methyl(nitro)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different reduced forms, often involving hydrogenation or other reducing agents.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome and product distribution .
Major Products Formed
The major products formed from these reactions vary based on the specific reaction type and conditions. For example, oxidation may produce nitro derivatives, while reduction can yield amines or other reduced forms. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Applications De Recherche Scientifique
Methyl methyl(nitro)carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, textiles, and other industrial materials due to its unique chemical properties
Mécanisme D'action
The mechanism of action of methyl methyl(nitro)carbamate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes by forming stable carbamate-enzyme complexes, leading to altered biochemical pathways. The nitro group can also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to methyl methyl(nitro)carbamate include other carbamates such as ethyl carbamate, phenyl carbamate, and dimethyl carbamate. These compounds share similar structural features but differ in their specific functional groups and chemical properties .
Uniqueness
This compound is unique due to its nitro group, which imparts distinct reactivity and potential applications. The presence of the nitro group allows for specific chemical transformations and interactions that are not possible with other carbamates. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Propriétés
Numéro CAS |
14442-54-7 |
|---|---|
Formule moléculaire |
C3H6N2O4 |
Poids moléculaire |
134.09 g/mol |
Nom IUPAC |
methyl N-methyl-N-nitrocarbamate |
InChI |
InChI=1S/C3H6N2O4/c1-4(5(7)8)3(6)9-2/h1-2H3 |
Clé InChI |
SCASXMBTFPUSSI-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


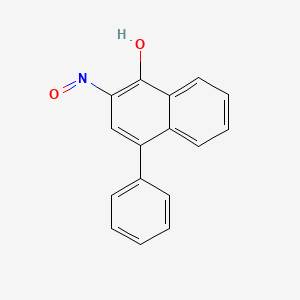

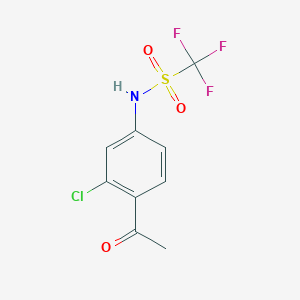

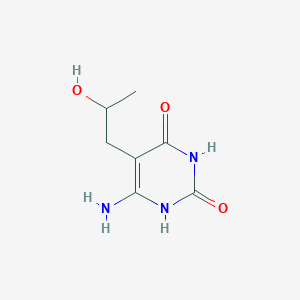

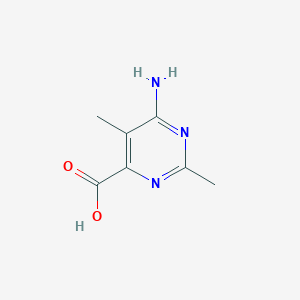


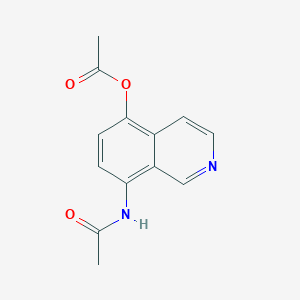
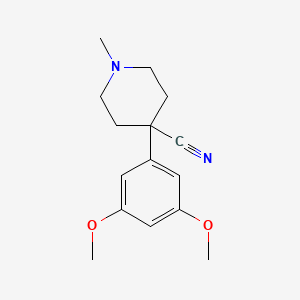
![n-(4-{[2-(4-Methylcyclohexylidene)hydrazinyl]sulfonyl}phenyl)acetamide](/img/structure/B14010075.png)
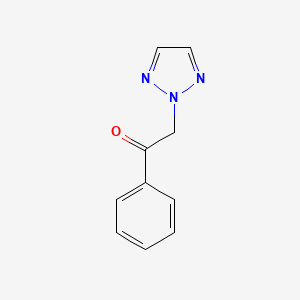
![ethyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14010092.png)
